

SHIP1 Activation by Rosiptor Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	Rosiptor Acetate	
Cat. No.:	B610561	Get Quote

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Introduction

Rosiptor Acetate (formerly AQX-1125) is a first-in-class, orally bioavailable, small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to immune cell activation, proliferation, and survival. By converting phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 dampens pro-inflammatory signals. Dysregulation of the PI3K/SHIP1 axis is implicated in various inflammatory and autoimmune diseases. Rosiptor Acetate was developed to therapeutically enhance SHIP1 activity, thereby reducing inflammation. This technical guide provides an indepth explanation of the mechanism of SHIP1 activation by Rosiptor Acetate, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Activation via the C2 Domain

Rosiptor Acetate functions as an allosteric activator of SHIP1. This mode of action means that it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. Experimental evidence has pinpointed the C2 domain of SHIP1 as essential for the activating effect of **Rosiptor Acetate**.







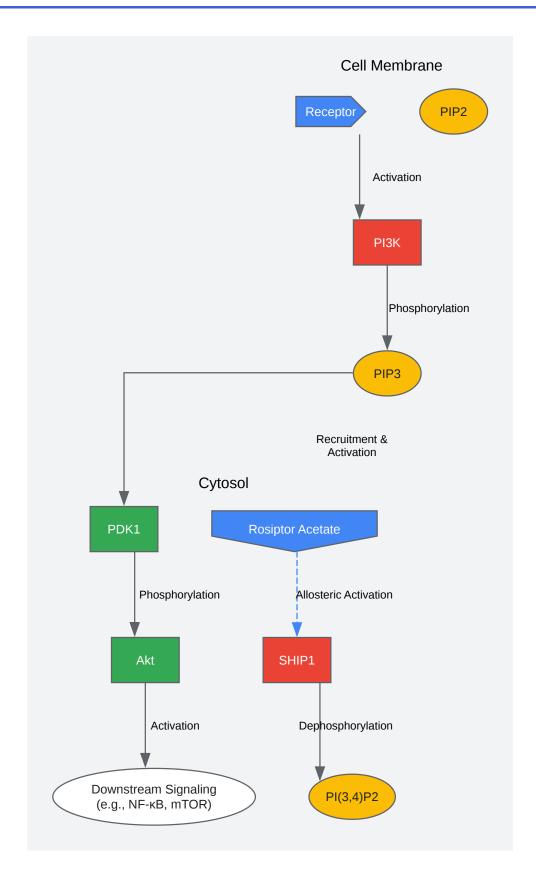
Studies have demonstrated that while **Rosiptor Acetate** increases the catalytic activity of wild-type recombinant human SHIP1, this effect is abrogated when the C2 domain is deleted[1]. This dependency on the C2 domain suggests that **Rosiptor Acetate** binding to this domain initiates a conformational cascade that ultimately leads to an increase in the Vmax of the enzyme for its substrate, PIP3. While the precise binding pocket within the C2 domain for **Rosiptor Acetate** has not been publicly disclosed, recent structural studies of the SHIP1 phosphatase and C2 domains have revealed potential allosteric sites at the interface between these two domains, which could be targeted by small molecule activators.

The proposed mechanism involves **Rosiptor Acetate** stabilizing an active conformation of SHIP1, likely mimicking the effect of the natural allosteric activator, PI(3,4)P2, which is the product of the SHIP1 enzymatic reaction. This feed-forward activation is a known regulatory mechanism for SHIP1.

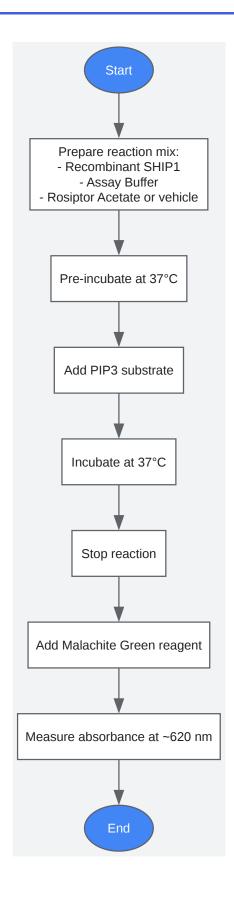
Signaling Pathway of SHIP1 and the Role of Rosiptor Acetate

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the intervention point of **Rosiptor Acetate**-activated SHIP1.

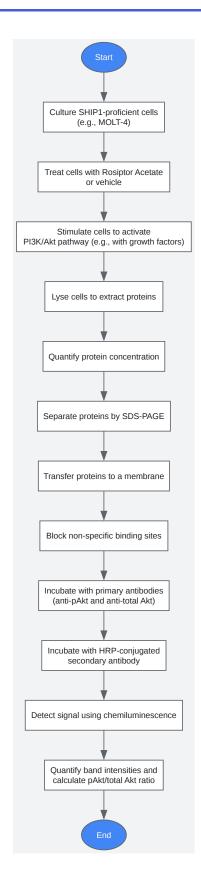












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References

- 1. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
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